1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
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Overview
Description
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound with the molecular formula C8H13IO. This compound features a unique structure characterized by a bicyclo[2.1.1]hexane core with an iodomethyl group and two methyl groups attached to it. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-iodine bonds.
Mechanism of Action
Target of Action
The primary targets of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane are fungicides such as boscalid, bixafen, and fluxapyroxad . These fungicides are known to inhibit the enzyme succinate dehydrogenase, which is crucial for cellular respiration in fungi .
Mode of Action
This compound interacts with its targets by being incorporated into their structure . This incorporation results in the creation of saturated, patent-free analogs of these fungicides
Biochemical Pathways
The incorporation of this compound into the structure of fungicides affects the biochemical pathway of cellular respiration in fungi . By inhibiting the enzyme succinate dehydrogenase, these fungicides disrupt the electron transport chain, leading to a halt in ATP production and ultimately causing the death of the fungus .
Result of Action
The result of the action of this compound is the inhibition of cellular respiration in fungi, leading to their death . This makes it a potent antifungal agent, with high antifungal activity reported for its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, industrial processes may involve more efficient purification techniques such as distillation and crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., DMSO, DMF) at moderate temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Substitution: Formation of azides, nitriles, or thiols depending on the nucleophile used.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-iodine bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially in the synthesis of bioactive molecules and drug candidates.
Material Science: It is employed in the preparation of novel materials with unique properties, such as polymers and advanced composites.
Chemical Biology: The compound is used in the study of biological systems, including the labeling of biomolecules and the investigation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane: Similar structure but lacks the two methyl groups, making it less sterically hindered and potentially more reactive.
1-(Bromomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane: Similar structure with a bromine atom instead of iodine, resulting in different reactivity and reaction conditions.
1-(Chloromethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane: Similar structure with a chlorine atom, which is less reactive compared to iodine.
Uniqueness
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the iodine atom, which imparts higher reactivity and selectivity in chemical reactions. The two methyl groups provide steric hindrance, influencing the compound’s reactivity and stability. This combination of features makes it a valuable intermediate in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c1-7(2)6-3-8(4-6,5-9)10-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSZJJEPOOPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)CI)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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